![molecular formula C22H17N2OP B14172232 [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile CAS No. 922729-95-1](/img/structure/B14172232.png)
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile is a chemical compound with the IUPAC name 2-[(diphenylphosphoryl)(phenyl)methyl]propanedinitrile It is known for its unique structure, which includes a diphenylphosphoryl group, a phenyl group, and a propanedinitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile typically involves the reaction of diphenylphosphine oxide with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反应分析
Types of Reactions
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the compound’s nitrile groups can interact with nucleophiles, leading to the formation of new chemical bonds .
相似化合物的比较
Similar Compounds
- [(Diphenylphosphoryl)(phenyl)methyl]acetonitrile
- [(Diphenylphosphoryl)(phenyl)methyl]butanedinitrile
- [(Diphenylphosphoryl)(phenyl)methyl]methanedinitrile
Uniqueness
[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry .
属性
CAS 编号 |
922729-95-1 |
|---|---|
分子式 |
C22H17N2OP |
分子量 |
356.4 g/mol |
IUPAC 名称 |
2-[diphenylphosphoryl(phenyl)methyl]propanedinitrile |
InChI |
InChI=1S/C22H17N2OP/c23-16-19(17-24)22(18-10-4-1-5-11-18)26(25,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,19,22H |
InChI 键 |
OKMIOILVKYOLTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C(C#N)C#N)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


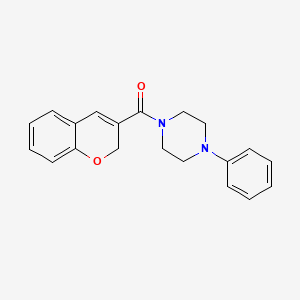
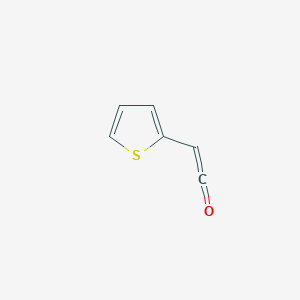
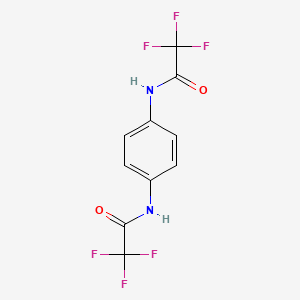
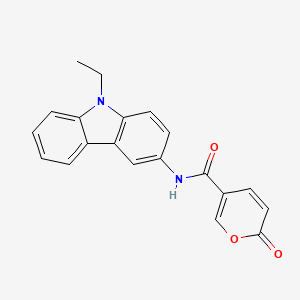
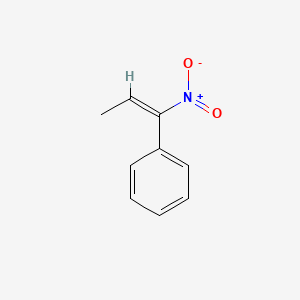
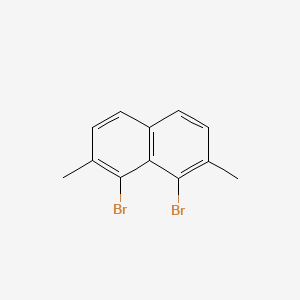
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
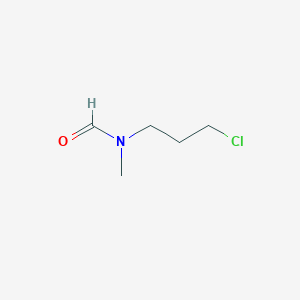
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

